2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-4-one core with multiple methoxy and hydroxy substituents, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A compound with a similar methoxy substitution pattern.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxy-2,3-dihydro-4H-chromen-4-one is unique due to its chromen-4-one core and multiple methoxy and hydroxy substituents, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
70479-42-4 |
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Molecular Formula |
C20H22O8 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-2,3,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H22O8/c1-23-13-7-8-14-16(11-13)28-20(27-5,19(22,26-4)18(14)21)12-6-9-15(24-2)17(10-12)25-3/h6-11,22H,1-5H3 |
InChI Key |
PLONMEOULHBJFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C(O2)(C3=CC(=C(C=C3)OC)OC)OC)(O)OC |
Origin of Product |
United States |
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